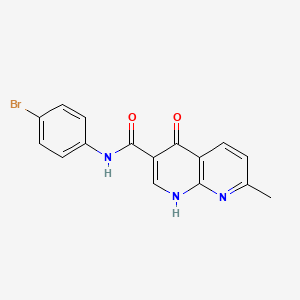
N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also contains a bromophenyl group, a carboxamide group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds typically involves aromatic rings (from the phenyl and naphthyridine groups), a carboxamide group (which contains a carbonyl (C=O) and an amine (NH2)), and a bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of such a compound would likely depend on several factors, including the presence of the electron-withdrawing bromine atom and the electron-donating methyl group. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, the presence of a bromine atom might increase its molecular weight and potentially affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The compound has been a focus of synthetic chemistry research, with studies detailing novel synthesis methods. For example, derivatives of naphthyridine carboxamides, including structures similar to the specified compound, have been synthesized for their potential biological activities. These synthetic pathways often involve complex reactions aiming to introduce or modify functional groups to enhance the compound's biological properties (Deady et al., 2005).
Characterization and Crystal Structure : Research has also focused on the detailed characterization of these compounds, including their crystal structure analysis. Studies have employed various spectroscopic techniques and X-ray crystallography to elucidate the molecular and crystal structure, providing insights into the compound's stereochemistry and potential interactions with biological targets (Özer et al., 2009).
Biological Applications
Antimicrobial Properties : Several studies have investigated the antimicrobial properties of naphthyridine derivatives. These compounds have shown activity against a range of microbial pathogens, suggesting their potential as antimicrobial agents. The research indicates that modifications to the naphthyridine structure can significantly affect antimicrobial efficacy, highlighting the importance of structural optimization for therapeutic applications (Khalifa et al., 2016).
Anticancer Activity : The anticancer potential of naphthyridine derivatives has been a significant focus, with studies assessing their cytotoxic effects against various cancer cell lines. These investigations aim to identify compounds with potent anticancer activities and understand the underlying mechanisms of action. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents (Deady et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOJAVMNJLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)
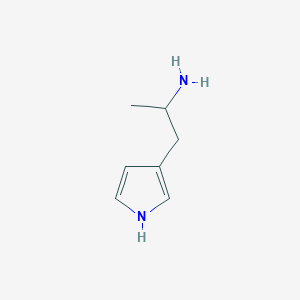
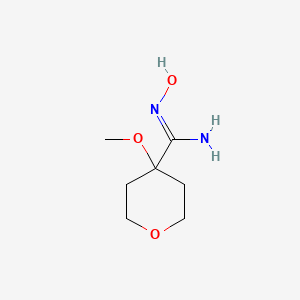
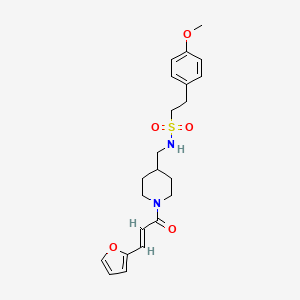
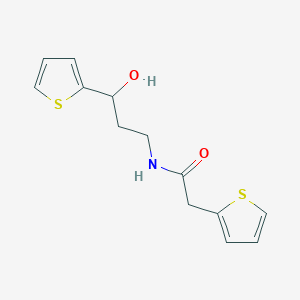

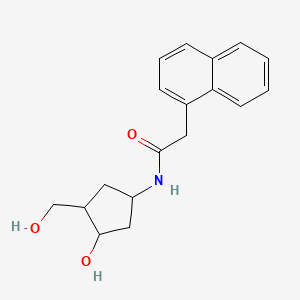

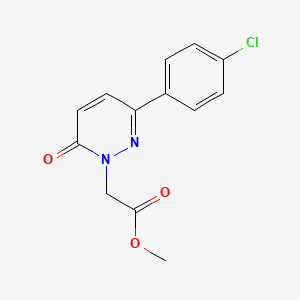
![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)
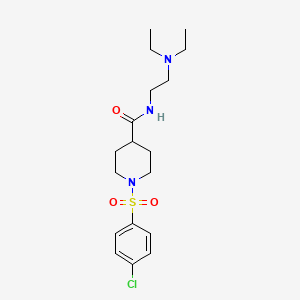

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)
